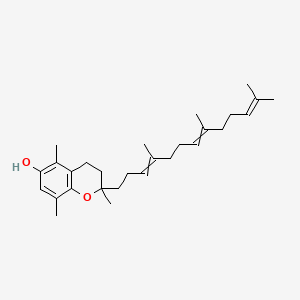

2,5,8-Trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-1-benzopyran-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-Tocotrienol: is a member of the vitamin E family, which includes eight isomers: alpha-, beta-, gamma-, and delta-tocopherols and alpha-, beta-, gamma-, and delta-tocotrienols . Unlike tocopherols, tocotrienols have an unsaturated isoprenoid side chain with three double bonds, which gives them unique properties . Beta-Tocotrienol is found in various vegetable oils, wheat germ, barley, and certain types of nuts and grains .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of beta-tocotrienol involves the condensation of homogentisic acid with isoprenoid units. The reaction typically requires acidic conditions and a catalyst to facilitate the formation of the chromanol ring .

Industrial Production Methods: : Industrially, beta-tocotrienol is extracted from natural sources such as palm oil and rice bran oil. The extraction process involves solvent extraction followed by purification using high-performance liquid chromatography (HPLC) . The use of organic solvents like hexane and 1,4-dioxane is common in the extraction process .

Chemical Reactions Analysis

Types of Reactions: : Beta-tocotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds .

Scientific Research Applications

Chemistry: : Beta-tocotrienol is studied for its antioxidant properties, which are superior to those of tocopherols . It is used in research related to lipid peroxidation and free radical scavenging .

Biology: : In biological studies, beta-tocotrienol is investigated for its role in cellular signaling and gene expression . It has shown potential in modulating various biological pathways .

Medicine: : Beta-tocotrienol has been found to possess anti-cancer, anti-inflammatory, and neuroprotective properties . It is being researched for its potential in treating cardiovascular diseases, cancer, and neurodegenerative disorders .

Industry: : In the industrial sector, beta-tocotrienol is used as a natural preservative due to its antioxidant properties . It is also incorporated into dietary supplements and skincare products .

Mechanism of Action

Beta-tocotrienol exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and inhibits lipid peroxidation . Additionally, beta-tocotrienol modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways . It also inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds: : Beta-tocotrienol is compared with other vitamin E isomers, including alpha-, gamma-, and delta-tocotrienols, as well as alpha-, beta-, gamma-, and delta-tocopherols .

Uniqueness: : Beta-tocotrienol is unique due to its superior antioxidant properties and its ability to penetrate tissues with saturated fatty layers, such as the brain and liver . Unlike tocopherols, tocotrienols, including beta-tocotrienol, have shown more potent anti-cancer and neuroprotective effects .

Properties

IUPAC Name |

2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYKUFVNYVMTAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871688 |

Source

|

| Record name | 2,5,8-Trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13384655.png)

![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)

![Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B13384692.png)

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one](/img/structure/B13384697.png)

![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384764.png)